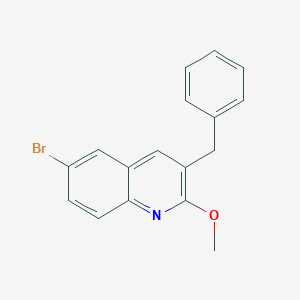

3-Benzyl-6-bromo-2-methoxyquinoline

Vue d'ensemble

Description

3-Benzyl-6-bromo-2-methoxyquinoline (CAS: 654655-69-3, molecular formula: C₁₇H₁₄BrNO) is a halogenated quinoline derivative. It serves as a critical intermediate in synthesizing bedaquiline fumarate, a tuberculosis drug . The compound features a methoxy group at position 2, a benzyl group at position 3, and a bromine atom at position 6 on the quinoline backbone. Its structural characterization has been confirmed via FTIR, NMR, mass spectrometry, and X-ray crystallography, with density functional theory (DFT) calculations aligning closely with experimental data .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline typically involves the following steps :

Step 1: p-Bromoaniline reacts with phosphorus oxychloride and N,N-dimethylformamide to generate a compound.

Step 2: The compound reacts with phenylpropionyl chloride to form N-(4-bromo-2-formylphenyl)-3-phenylacrylamide.

Step 3: This intermediate reacts with phosphorus oxychloride to produce another compound.

Step 4: The final step involves reacting this compound with sodium methoxide to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but often involves optimization for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Benzyl-6-bromo-2-methoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Sodium methoxide in methanol is commonly used for substitution reactions.

Oxidation and Reduction: Standard oxidizing and reducing agents can be employed depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

3-Benzyl-6-bromo-2-methoxyquinoline is synthesized through various chemical routes, often involving the formation of key intermediates. The synthesis typically includes:

- Formation of Intermediates : The compound is synthesized from 3-benzyl-6-bromo-2-chloroquinoline, which is produced via a series of reactions including amidation and cyclization processes. Recent studies have optimized these reactions using continuous flow chemistry to enhance yield and reduce reaction times .

- Chemical Stability : It exhibits stability under recommended conditions but may decompose upon exposure to strong oxidizing agents. The compound's properties include potential hazards such as the release of toxic gases upon combustion .

Pharmacological Applications

The primary application of this compound lies in its role as an intermediate in the synthesis of bedaquiline, a novel drug used to treat multidrug-resistant tuberculosis (MDR-TB).

Antitubercular Activity

- Mechanism of Action : Bedaquiline targets the ATP synthase enzyme in Mycobacterium tuberculosis, effectively inhibiting its growth. The structural modifications provided by this compound are crucial for enhancing the drug's efficacy against resistant strains .

Research Findings

- A study highlighted the development of a flow synthesis route for this compound, achieving high conversion rates and improved safety profiles during its production. This advancement is pivotal for scaling up the synthesis for pharmaceutical applications .

Case Studies and Research Insights

Several studies have documented the synthesis and application of this compound:

Mécanisme D'action

3-Benzyl-6-bromo-2-methoxyquinoline itself does not have a direct biological effect. Instead, it serves as a chemical intermediate in the production of bedaquiline. Bedaquiline acts on Mycobacterium tuberculosis, the bacteria causing tuberculosis, by inhibiting the proton pump of ATP synthase, which is essential for the bacteria’s energy production.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

3-Benzyl-6-bromo-2-chloroquinoline (CAS: 654655-68-2)

Structural Differences :

- Position 2 substituent : Chloro (Cl) vs. methoxy (OCH₃).

- Electronic effects : The chloro group is electron-withdrawing, while the methoxy group is electron-donating.

Physicochemical Properties :

- Molecular Electrostatic Potential (MEP): The methoxy group in 3-benzyl-6-bromo-2-methoxyquinoline creates a more electron-rich region at position 2 compared to the chloro analog, influencing reactivity in electrophilic aromatic substitution .

- Frontier Molecular Orbitals (FMOs) : DFT studies show that the methoxy derivative has a smaller HOMO-LUMO gap than the chloro analog, suggesting higher chemical reactivity .

Other Quinoline Derivatives

lists structurally similar compounds with varying substituents, such as:

- CAS 41037-28-9 (similarity score: 0.84): Likely differs in substituent positions or halogen type.

- CAS 141052-31-5 (similarity score: 0.83): Potential bromo or methoxy variations.

Comparative Data Table

Key Research Findings

- Synthetic Efficiency: The methoxy group in this compound enhances coupling reaction yields in bedaquiline synthesis compared to the chloro analog, as demonstrated in optimized processes using lithium pyrrolidide .

- Stability : Crystallographic analyses reveal that the methoxy derivative forms more stable crystal lattices due to hydrogen bonding with adjacent molecules, improving storage stability .

- Regulatory Considerations: this compound is classified as a "Warning" substance (H302, H315) under GHS, similar to its chloro counterpart, necessitating identical handling precautions .

Activité Biologique

3-Benzyl-6-bromo-2-methoxyquinoline is a notable compound within the quinoline family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores the synthesis, biological activity, and therapeutic implications of this compound, supported by relevant data and case studies.

Chemical Synthesis

The synthesis of this compound typically involves a multi-step process. One efficient method utilizes continuous flow technology, which enhances reaction efficiency and safety. The synthesis pathway includes:

- Amidation Reaction : Formation of the primary intermediate, N-(4-bromophenyl)-3-phenylpropanamide.

- Formylation and Cyclization : Using a Vilsmeier–Haack reaction to yield 3-benzyl-6-bromo-2-chloroquinoline.

- Methoxylation : Conversion of the chloroquinoline intermediate into this compound.

Optimizations in this synthetic route have achieved high conversion rates (up to 100%) with reduced reaction times, showcasing the effectiveness of modern synthetic techniques .

Biological Activity

Anticancer Potential

Quinoline derivatives, including this compound, have been extensively studied for their anticancer properties. These compounds exhibit inhibitory effects on key proteins involved in cancer progression:

- Epidermal Growth Factor Receptor (EGFR) : Compounds like 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline have demonstrated potent inhibition of EGFR tyrosine kinase activity, which is critical in various cancers.

- Tubulin Polymerization : Quinoline derivatives can disrupt microtubule formation, leading to cell cycle arrest in cancer cells.

Antimycobacterial Activity

this compound has also been identified as a promising candidate against mycobacterial infections, particularly multidrug-resistant tuberculosis (MDR-TB). It serves as an intermediate in the synthesis of bedaquiline, a drug specifically designed to combat MDR-TB. Research indicates that modifications to quinoline structures can enhance their efficacy against mycobacterial pathogens .

Case Studies and Research Findings

- In Vitro Studies : Laboratory tests have shown that this compound exhibits significant activity against cancer cell lines. The mechanism involves competitive inhibition at ATP-binding sites on receptors like EGFR .

- Metabolic Stability : Comparative studies on metabolic stability indicate that deuterated analogs of quinoline compounds show improved pharmacokinetics over their non-deuterated counterparts, suggesting potential for safer and more effective treatments .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₇H₁₄BrN₁O |

| Synthesis Method | Continuous flow synthesis |

| Key Biological Activities | EGFR inhibition, tubulin polymerization |

| Therapeutic Applications | Anticancer agents, anti-TB drug intermediates |

| Metabolic Stability | Enhanced in deuterated analogs |

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-Benzyl-6-bromo-2-methoxyquinoline, and what analytical methods confirm its structure?

The compound is synthesized via a four-step process involving bromination, benzylation, methoxylation, and cyclization. Key intermediates are characterized using Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, nuclear magnetic resonance (NMR; ¹H and ¹³C) to resolve molecular connectivity, and mass spectrometry (MS) to confirm molecular weight. Final structural validation is achieved through single-crystal X-ray diffraction, which provides precise bond lengths, angles, and crystallographic parameters .

Q. How does X-ray diffraction contribute to the structural elucidation of this compound?

Single-crystal X-ray diffraction determines the compound’s crystal system, space group, and unit cell parameters. For this compound, this method confirmed the planarity of the quinoline core, the spatial orientation of the benzyl and methoxy substituents, and intermolecular interactions (e.g., π-π stacking). These insights are critical for understanding packing behavior and stability in solid-state applications .

Q. What spectroscopic techniques are critical for characterizing intermediate products during synthesis?

FTIR identifies functional groups (e.g., C-Br stretches at ~550 cm⁻¹, methoxy C-O stretches near 1250 cm⁻¹). ¹H NMR resolves proton environments (e.g., aromatic protons, benzyl CH₂ groups), while ¹³C NMR assigns quaternary carbons and substituent effects. High-resolution MS validates molecular formulae, especially for brominated intermediates .

Advanced Research Questions

Q. How do DFT-optimized structures compare with experimental X-ray data for this compound, and what implications does this have?

Q. What strategies are effective for functionalizing the quinoline ring in this compound to develop novel derivatives?

The bromine at C6 serves as a site for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). Methoxy at C2 can undergo demethylation for hydroxylation or alkylation. Benzyl at C3 is amenable to hydrogenolysis, enabling further substitution. For example, hydrazine hydrate reactions with phthalimido intermediates (as seen in analogous quinoline derivatives) introduce aminoalkyl chains .

Q. How do molecular electrostatic potential (MEP) and frontier orbital analyses inform the reactivity of this compound?

MEP maps reveal electron-rich regions (methoxy oxygen, quinoline N) as nucleophilic sites and electron-deficient areas (C6-Br) as electrophilic centers. Frontier molecular orbitals (HOMO-LUMO gap) predict charge-transfer interactions: a narrow gap (~3.5 eV) suggests potential as a photosensitizer or in optoelectronic applications. These properties guide derivatization for targeted reactivity .

Q. When encountering discrepancies between computational predictions and experimental data, what validation steps should researchers take?

- Reproduce calculations with higher basis sets (e.g., 6-311++G(d,p)) or hybrid functionals (e.g., M06-2X).

- Re-examine experimental conditions (e.g., crystal quality for XRD, solvent effects in NMR).

- Iterative refinement : Adjust computational models to include solvent or crystal field effects.

- Cross-validate with complementary techniques (e.g., IR/Raman for vibrational modes) .

Q. Methodological Notes

- Synthesis Optimization : Multi-step routes require strict control of reaction parameters (e.g., temperature for bromination to avoid di-substitution).

- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) to obtain high-quality single crystals for XRD .

- DFT Protocols : Include dispersion corrections (e.g., Grimme’s D3) to better model non-covalent interactions observed in XRD .

Propriétés

IUPAC Name |

3-benzyl-6-bromo-2-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-11-15(18)7-8-16(13)19-17/h2-8,10-11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFHVNYOCKTDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470319 | |

| Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654655-69-3 | |

| Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654655-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.